Cas no 2021376-74-7 (3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride)

2021376-74-7 structure
اسم المنتج:3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride
كاس عدد:2021376-74-7
وسط:C6H11ClF2O2S
ميغاواط:220.665147066116
MDL:MFCD30537727
CID:4633722
PubChem ID:125528471
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride
-
- MDL: MFCD30537727
- نواة داخلي: 1S/C6H11ClF2O2S/c1-5(2,6(3,8)9)4-12(7,10)11/h4H2,1-3H3
- مفتاح Inchi: YGYXXLMDLXXMLS-UHFFFAOYSA-N
- ابتسامات: C(S(Cl)(=O)=O)C(C)(C)C(F)(F)C
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317849-5g |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |
2021376-74-7 | 95% | 5g |
$2858.0 | 2023-09-05 | |
Enamine | EN300-317849-5.0g |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |
2021376-74-7 | 95% | 5.0g |
$2858.0 | 2023-02-24 | |
Enamine | EN300-317849-2.5g |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |
2021376-74-7 | 95% | 2.5g |
$1931.0 | 2023-09-05 | |
Enamine | EN300-317849-10g |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |
2021376-74-7 | 95% | 10g |
$4236.0 | 2023-09-05 | |
1PlusChem | 1P01E822-100mg |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |
2021376-74-7 | 95% | 100mg |
$485.00 | 2023-12-19 | |
1PlusChem | 1P01E822-500mg |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |
2021376-74-7 | 95% | 500mg |
$1012.00 | 2023-12-19 | |
A2B Chem LLC | AX42442-2.5g |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |
2021376-74-7 | 95% | 2.5g |
$2068.00 | 2024-04-20 | |
1PlusChem | 1P01E822-250mg |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |
2021376-74-7 | 95% | 250mg |
$664.00 | 2023-12-19 | |
1PlusChem | 1P01E822-50mg |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |
2021376-74-7 | 95% | 50mg |
$335.00 | 2023-12-19 | |
A2B Chem LLC | AX42442-50mg |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |
2021376-74-7 | 95% | 50mg |
$277.00 | 2024-04-20 |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride الوثائق ذات الصلة
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
2021376-74-7 (3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride) منتجات ذات صلة
- 2171417-68-6(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid)
- 1355741-57-9(N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide)
- 2138430-52-9(Propanoic acid, 3-[(1,2-dimethylpropyl)thio]-2,2-difluoro-, hydrazide)
- 2138274-33-4(2-(difluoromethyl)-8-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
- 1049787-31-6({2-[(2-methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride)
- 2580224-72-0(Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate)
- 1198396-29-0(9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene)
- 1334376-28-1(N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide)
- 941955-68-6(2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(thiophen-2-yl)methylacetamide)
- 1805913-25-0(4-(Chloromethyl)-2-methoxyphenylpropanal)
الموردين الموصى بهم
Taizhou Jiayin Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
